7-Fluoro-1-methylisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by the presence of a fluorine atom at the 7-position and a methyl group at the 1-position of the isoquinoline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug development.
7-Fluoro-1-methylisoquinoline can be classified as a fluorinated isoquinoline, which are known for their enhanced bioactivity and stability compared to non-fluorinated counterparts. Isoquinolines are important in pharmaceuticals, often serving as building blocks for more complex molecules with therapeutic properties. The presence of fluorine can significantly alter the chemical properties and biological interactions of these compounds, making them valuable in drug design.
The synthesis of 7-fluoro-1-methylisoquinoline can be achieved through several methods, including:
The molecular formula of 7-fluoro-1-methylisoquinoline is . The structure consists of a fused bicyclic system with distinct aromatic characteristics. Key structural features include:
The canonical SMILES representation of this compound is CC1=NC=CC2=C1C(=C(C=C2)F)
, illustrating its complex aromatic system.
7-Fluoro-1-methylisoquinoline participates in various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create new materials.
The mechanism of action of 7-fluoro-1-methylisoquinoline is primarily related to its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity due to its electronegativity, potentially leading to increased biological activity. This compound has been studied for its potential effects on cell signaling pathways and enzyme inhibition, making it a candidate for further pharmacological exploration .
The physical properties of 7-fluoro-1-methylisoquinoline include:
Chemical properties include:
7-Fluoro-1-methylisoquinoline has several important applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5